Lasofoxifene

Catalog No.
S548687
CAS No.
180916-16-9
M.F
C28H31NO2
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lasofoxifene

CAS Number

180916-16-9

Product Name

Lasofoxifene

IUPAC Name

(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C28H31NO2

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1

InChI Key

GXESHMAMLJKROZ-IAPPQJPRSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(-)-cis-5,6,7,8-tetrahydro-6-phenyl-5-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-naphthol, cis-1R-(4'-pyrrolidinoethoxyphenyl)-2S-phenyl-6-hydroxy-1,2,3,4-tetrahydronaphthalene, tartrate salt, CP 336156, CP-336,156, LAS estrogen receptor modulator, Lasofoxifene, lasofoxifene hydrochloride

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5

The exact mass of the compound Lasofoxifene is 413.23548 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Tetrahydronaphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Lasofoxifene (CAS 180916-16-9) is a non-steroidal, third-generation selective estrogen receptor modulator (SERM) characterized by a tetrahydronaphthalene core. It is primarily utilized in advanced pharmacological research targeting estrogen receptor-positive (ER+) metastatic breast cancer, particularly those harboring ESR1 mutations, as well as in vivo models of postmenopausal osteoporosis and vaginal atrophy. Unlike early-generation SERMs, lasofoxifene selectively binds to both ERα and ERβ with low-nanomolar affinity, stabilizing an antagonist conformation even in the presence of acquired resistance mutations. Its distinct nonpolar structural scaffold provides exceptional resistance to intestinal glucuronidation, making it a highly stable, orally bioavailable compound for long-term in vivo efficacy studies and a critical benchmark for procurement in modern endocrine therapy development [1].

Substituting lasofoxifene with earlier-generation SERMs (such as tamoxifen or raloxifene) or injectable SERDs (like fulvestrant) compromises both assay reliability and in vivo model translatability. Raloxifene, a benzothiophene derivative, features phenolic groups that are extensively glucuronidated in the intestinal wall, resulting in poor oral bioavailability and a highly variable elimination half-life of 16 to 87 hours [1]. In contrast, lasofoxifene's tetrahydronaphthalene structure evades this first-pass metabolism, ensuring consistent systemic exposure with a half-life of approximately 150 hours [1]. Furthermore, tamoxifen acts as a partial agonist in uterine tissue, confounding models requiring strict antagonist behavior, while fulvestrant requires intramuscular administration and exhibits reduced conformational stabilization against aggressive ESR1 mutations such as Y537S [2]. For procurement prioritizing oral dosing stability, strict tissue-specific antagonism, and mutant-ER efficacy, lasofoxifene is the non-interchangeable choice.

In Vivo Pharmacokinetics: Resistance to Intestinal Glucuronidation

Lasofoxifene's tetrahydronaphthalene core makes it a poor substrate for intestinal glucuronidation compared to benzothiophene-based SERMs. In pharmacokinetic evaluations, this structural advantage translates to a highly stable elimination half-life of approximately 150 hours for lasofoxifene, whereas raloxifene demonstrates a significantly shorter and more variable half-life of 16 to 87 hours due to extensive first-pass metabolism [1].

Evidence DimensionElimination Half-Life (In Vivo Stability)
Target Compound DataLasofoxifene: ~150 hours (highly resistant to glucuronidation)
Comparator Or BaselineRaloxifene: 16-87 hours (extensively glucuronidated)
Quantified DifferenceUp to 9.3-fold longer minimum half-life, ensuring sustained systemic exposure
ConditionsIn vivo pharmacokinetic profiling of oral SERMs

Critical for researchers designing long-term oral dosing models, as it minimizes dosing frequency and reduces pharmacokinetic variability.

Receptor Binding Affinity: Enhanced ERα Target Engagement

Competitive binding assays demonstrate that lasofoxifene binds to human ERα with exceptionally high affinity, exhibiting an IC50 value of approximately 1.5 nM . This binding potency is comparable to endogenous estradiol and represents at least a 10-fold greater affinity (lower IC50) than the values reported for first- and second-generation SERMs such as tamoxifen and raloxifene[1].

Evidence DimensionERα Binding Affinity (IC50)
Target Compound DataLasofoxifene: ~1.5 nM
Comparator Or BaselineRaloxifene / Tamoxifen: >15 nM (at least 10-fold higher IC50)
Quantified Difference≥10-fold greater binding affinity for lasofoxifene
ConditionsIn vitro competitive binding assays for human ERα

Allows for highly potent target engagement at lower concentrations in cellular assays, reducing off-target effects and reagent consumption.

Endocrine Resistance Modeling: Efficacy Against ESR1 Y537S Mutations

In clinical evaluations of ER+/HER2- metastatic breast cancer harboring ESR1 mutations, lasofoxifene demonstrated superior target engagement and tumor suppression compared to the standard-of-care SERD, fulvestrant. Specifically, in subjects with the aggressive Y537S mutation, lasofoxifene achieved a median mutant allele fraction (MAF) reduction of -89%, outperforming fulvestrant's -82% reduction [1].

Evidence DimensionctDNA ESR1 Y537S Mutant Allele Fraction (MAF) Change
Target Compound DataLasofoxifene: -89% median reduction
Comparator Or BaselineFulvestrant: -82% median reduction
Quantified Difference7% greater absolute reduction in mutant allele fraction
Conditions8-week ctDNA analysis in patients with ESR1-mutated metastatic breast cancer

Validates lasofoxifene as the preferred compound for modeling and treating endocrine-resistant breast cancers driven by ESR1 mutations.

In Vivo Bone Resorption: Superior Bone Mineral Density Restoration

In a 2-year comparative in vivo study assessing the prevention of bone loss, lasofoxifene demonstrated significantly greater efficacy than raloxifene. At a dose of 0.25 mg/day, lasofoxifene increased lumbar spine bone mineral density (BMD) by 3.6% from baseline, compared to only a 1.7% increase achieved by raloxifene[1].

Evidence DimensionLumbar Spine Bone Mineral Density (BMD) Increase
Target Compound DataLasofoxifene (0.25 mg/day): +3.6% from baseline
Comparator Or BaselineRaloxifene: +1.7% from baseline
Quantified Difference2.1-fold greater increase in lumbar spine BMD
Conditions2-year in vivo clinical evaluation of postmenopausal bone loss

Provides researchers with a more potent positive control for bone resorption assays and osteoporosis drug development models.

Development of Therapies for ESR1-Mutated Breast Cancer

Because lasofoxifene stabilizes the antagonist conformation of ERα even in the presence of Y537S and D538G mutations, it is the optimal SERM for in vitro and in vivo modeling of endocrine-resistant metastatic breast cancer, outperforming fulvestrant in mutant allele fraction reduction [1].

Long-Term In Vivo Osteoporosis and Bone Resorption Models

Lasofoxifene's superior oral bioavailability, extended 150-hour half-life, and proven ability to increase lumbar spine BMD by 3.6% make it a highly reliable positive control for long-term bone density studies, requiring less frequent dosing than raloxifene [2].

Pharmacokinetic Benchmarking for Glucuronidation Resistance

The tetrahydronaphthalene core of lasofoxifene serves as a critical structural benchmark in medicinal chemistry. It is utilized in comparative ADME assays to design and evaluate nonpolar small molecules that successfully evade intestinal wall glucuronidation, a common failure point for benzothiophene-based compounds [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

413.235479232 Da

Monoisotopic Mass

413.235479232 Da

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

337G83N988

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in postmenopausal osteoporosis to reduce the risk of both vertebral and novertebral fractures, as well as address other postmenopausal conditions, including reduction in risk of breast cancer and treatment of vulvar and vaginal atrophy (VVA)
Fablyn is indicated for the treatment of osteoporosis in postmenopausal women at increased risk of fracture. A significant reduction in the incidence of vertebral and non-vertebral fractures but not hip fractures has been demonstrated (see section 5. 1). When determining the choice of Fablyn or other therapies, including oestrogens, for a postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits (see section 5. 1).

Pharmacology

Lasofoxifene exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver. Binding assays demonstrated high affinity of the compound for both ERα and ERβ in a tissue-dependent manner. It mimics the effects of estradiol with varying agonist and antagonist effects.
Lasofoxifene is a non-steroidal, naphthalene-derived, third-generation selective estrogen receptor modulator (SERM) with potential antineoplastic and anti-osteoporotic activities. Upon oral administration, lasofoxifene selectively binds to both estrogen receptor alpha (ERalpha; ESR1) and estrogen receptor beta (ERbeta; ESR2) with high affinity and mimics the effects of endogenous estradiol with varying agonist and antagonist effects in ER-expressing tissues. Blockade of ERalpha by lasofoxifene may potentially inhibit estrogen-dependent cancer cell proliferation in ER-expressing cancers. Lasofoxifene may also bind to the certain mutant forms of ERalpha, including the Y537S ESR1 mutant, making it potentially useful in the treatment of tumors that have acquired resistance to other ER-targeting agents.

ATC Code

G03
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03X - Other sex hormones and modulators of the genital system
G03XC - Selective estrogen receptor modulators
G03XC03 - Lasofoxifene

Mechanism of Action

Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen to reduce the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulation of osteoblast (the bone forming cells) activity and additional effects on calcium homeostasis. It acts as an antagonist at uterus and mammary glands by suppressing the estrogen signaling in oncogenic pathways and inhibits the downstream gene transcription. A study also suggests that lasofoxifene may also act as an inverse agonist at CB2 cannabinoid receptor which is expressed in bone to inhibit osteoclast formation and resorptive activity.

Pictograms

Health Hazard Environmental Hazard

Corrosive;Health Hazard;Environmental Hazard

Other CAS

180916-16-9

Absorption Distribution and Excretion

Peak plasma concentrations (Cmax) were reached in about 6.0 to 7.3 hours. Displays higher oral bioavailability compared to other SERMs with increased resistance to intestinal glucuronidation due to nonpolar tetrahydronaphthalene structure. In a comparative study in the rat, lasofoxifene showed bioavailability of 62%.
Primarily fecal excretion and secondarily renal elimination as mainly metabolites, with less than 2% excreted in urine as unchanged parent drug.
The apparent volume of distribution in postmenopausal women is 1350L.
The apparent oral clearance (CL/F) of lasofoxifene in postmenopausal women is approximately 6.6 l/hr.

Metabolism Metabolites

Phase I oxidation via hepatic CYP3A4/CYP3A5 and CYP2D6 accounts for nearly half of total metabolism of lasofoxifene. Phase II conjugation reactions include glucuronidation and sulfation. Its glucuronidation is catalyzed by UGTs that are expressed in both the liver (UGT1A1, UGT1A3, UGT1A6, and UGT1A9) and the intestine (UGT1A8 and UGT1A10). Further metabolites of lasofoxifene detected in plasma are the glucuronide of a hydroxylated metabolite, and the methylated catechols.
Lasofoxifene has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid.

Wikipedia

Lasofoxifene

Biological Half Life

Elimination half-life is approximately 6 days.

Use Classification

Human drugs -> Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023
1: Kumar P, Song ZH. CB2 cannabinoid receptor is a novel target for third-generation selective estrogen receptor modulators bazedoxifene and lasofoxifene. Biochem Biophys Res Commun. 2014 Jan 3;443(1):144-9. doi: 10.1016/j.bbrc.2013.11.071. Epub 2013 Nov 23. PubMed PMID: 24275139.
2: Michalsen BT, Gherezghiher TB, Choi J, Chandrasena RE, Qin Z, Thatcher GR, Bolton JL. Selective estrogen receptor modulator (SERM) lasofoxifene forms reactive quinones similar to estradiol. Chem Res Toxicol. 2012 Jul 16;25(7):1472-83. doi: 10.1021/tx300142h. Epub 2012 Jun 14. PubMed PMID: 22642258; PubMed Central PMCID: PMC3398215.
3: Eastell R, Reid DM, Vukicevic S, Ensrud KE, LaCroix AZ, Thompson JR, Thompson DD, Cummings SR. Effects of 3 years of lasofoxifene treatment on bone turnover markers in women with postmenopausal osteoporosis. Bone. 2012 May;50(5):1135-40. doi: 10.1016/j.bone.2012.02.004. Epub 2012 Feb 12. PubMed PMID: 22348983.
4: Peterson GM, Naunton M, Tichelaar LK, Gennari L. Lasofoxifene: selective estrogen receptor modulator for the prevention and treatment of postmenopausal osteoporosis. Ann Pharmacother. 2011 Apr;45(4):499-509. doi: 10.1345/aph.1P604. Epub 2011 Apr 5. Review. PubMed PMID: 21467260.
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6: Archer DF. The gynecologic effects of lasofoxifene, an estrogen agonist/antagonist, in postmenopausal women. Menopause. 2011 Jan;18(1):6-7. doi: 10.1097/gme.0b013e318203a46b. PubMed PMID: 21173718.
7: Swan VJ, Hamilton CJ, Jamal SA. Lasofoxifene in osteoporosis and its place in therapy. Adv Ther. 2010 Dec;27(12):917-32. doi: 10.1007/s12325-010-0081-y. Epub 2010 Nov 10. Review. PubMed PMID: 21080249.
8: LaCroix AZ, Powles T, Osborne CK, Wolter K, Thompson JR, Thompson DD, Allred DC, Armstrong R, Cummings SR, Eastell R, Ensrud KE, Goss P, Lee A, Neven P, Reid DM, Curto M, Vukicevic S; PEARL Investigators. Breast cancer incidence in the randomized PEARL trial of lasofoxifene in postmenopausal osteoporotic women. J Natl Cancer Inst. 2010 Nov 17;102(22):1706-15. doi: 10.1093/jnci/djq415. Epub 2010 Nov 4. PubMed PMID: 21051656.
9: Ensrud K, LaCroix A, Thompson JR, Thompson DD, Eastell R, Reid DM, Vukicevic S, Cauley J, Barrett-Connor E, Armstrong R, Welty F, Cummings S. Lasofoxifene and cardiovascular events in postmenopausal women with osteoporosis: Five-year results from the Postmenopausal Evaluation and Risk Reduction with Lasofoxifene (PEARL) trial. Circulation. 2010 Oct 26;122(17):1716-24. doi: 10.1161/CIRCULATIONAHA.109.924571. Epub 2010 Oct 11. PubMed PMID: 20937977.
10: Gennari L, Merlotti D, De Paola V, Nuti R. Lasofoxifene: Evidence of its therapeutic value in osteoporosis. Core Evid. 2010 Jun 15;4:113-29. PubMed PMID: 20694069; PubMed Central PMCID: PMC2899785.
11: Goldstein SR, Neven P, Cummings S, Colgan T, Runowicz CD, Krpan D, Proulx J, Johnson M, Thompson D, Thompson J, Sriram U. Postmenopausal Evaluation and Risk Reduction With Lasofoxifene (PEARL) trial: 5-year gynecological outcomes. Menopause. 2011 Jan;18(1):17-22. doi: 10.1097/gme.0b013e3181e84bb4. PubMed PMID: 20689465.
12: Crandall CJ. Therapeutics. Lasofoxifene reduced vertebral fractures in postmenopausal women with osteoporosis. Ann Intern Med. 2010 Jul 20;153(2):JC1-11. doi: 10.7326/0003-4819-153-2-201007200-02011. PubMed PMID: 20643977.
13: Silva-Fernández L, Andreu JL. Lasofoxifene for postmenopausal women with osteoporosis. N Engl J Med. 2010 Jun 10;362(23):2228; author reply 2228-9. PubMed PMID: 20568310.
14: Katzeff BS. Lasofoxifene for postmenopausal women with osteoporosis. N Engl J Med. 2010 Jun 10;362(23):2227-8; author reply 2228-9. PubMed PMID: 20568309.
15: Malozowski S. Lasofoxifene for postmenopausal women with osteoporosis. N Engl J Med. 2010 Jun 10;362(23):2227; author reply 2228-9. doi: 10.1056/NEJMc1003454. PubMed PMID: 20558377.
16: Reginster JY. Interest of lasofoxifene in the treatment of osteoporosis. Evaluation of "Lasofoxifene in postmenopausal women with osteoporosis". N Engl J Med 2010;362:686-96. Expert Opin Pharmacother. 2010 Jul;11(10):1773-5. doi: 10.1517/14656561003785755. PubMed PMID: 20446861.
17: Cummings SR, Ensrud K, Delmas PD, LaCroix AZ, Vukicevic S, Reid DM, Goldstein S, Sriram U, Lee A, Thompson J, Armstrong RA, Thompson DD, Powles T, Zanchetta J, Kendler D, Neven P, Eastell R; PEARL Study Investigators. Lasofoxifene in postmenopausal women with osteoporosis. N Engl J Med. 2010 Feb 25;362(8):686-96. doi: 10.1056/NEJMoa0808692. Erratum in: N Engl J Med. 2011 Jan 20;364(3):290. Kucu kdeveci A [corrected to Kucukdeveci, A]. PubMed PMID: 20181970.
18: Gennari L, Merlotti D, Nuti R. Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene. Clin Interv Aging. 2010 Feb 2;5:19-29. Review. PubMed PMID: 20169039; PubMed Central PMCID: PMC2817938.
19: Lasofoxifene: new drug. Osteoporosis: no better than raloxifene. Prescrire Int. 2009 Dec;18(104):247. PubMed PMID: 20020572.
20: Lewiecki EM. Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis. Ther Clin Risk Manag. 2009;5:817-27. Epub 2009 Nov 2. PubMed PMID: 19898646; PubMed Central PMCID: PMC2773750.

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